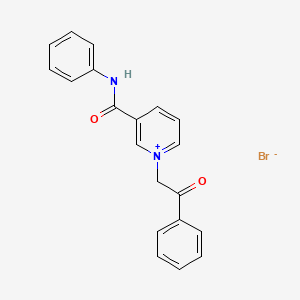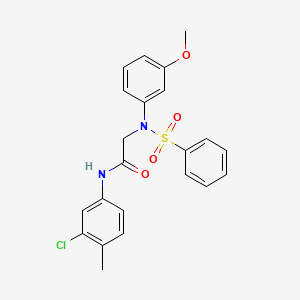![molecular formula C8H17N2NaO5S B4963731 sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate](/img/structure/B4963731.png)
sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate, also known as SMM, is a sulfamate compound that has gained attention in the scientific community due to its potential therapeutic applications. SMM is a white crystalline powder that is soluble in water and has a molecular weight of 255.3 g/mol.
Mechanism of Action
The exact mechanism of action of sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate is not fully understood, but studies have suggested that it works by inhibiting the activity of carbonic anhydrase enzymes. Carbonic anhydrase enzymes play a role in various physiological processes, including acid-base balance, ion transport, and bone resorption. Inhibition of these enzymes by sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate may lead to the observed therapeutic effects.
Biochemical and Physiological Effects:
Studies have shown that sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has various biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has also been shown to induce apoptosis in cancer cells by activating caspase enzymes. Additionally, sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has been demonstrated to protect neurons from oxidative stress and prevent neuronal cell death.
Advantages and Limitations for Lab Experiments
One advantage of using sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate in lab experiments is its high purity and solubility in water. This makes it easy to prepare solutions for use in experiments. However, one limitation of using sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate is its relatively high cost compared to other compounds that have similar effects.
Future Directions
There are several future directions for research on sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate. One area of interest is its potential use in the treatment of neurodegenerative diseases. Studies have shown that sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has neuroprotective properties and may be useful in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis. Another area of interest is the development of sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate analogs with improved potency and selectivity. Lastly, sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate may have potential applications in the field of biotechnology as a tool for studying carbonic anhydrase enzymes and their role in physiological processes.
Conclusion:
In conclusion, sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate is a sulfamate compound that has gained attention in the scientific community due to its potential therapeutic applications. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate works by inhibiting the activity of carbonic anhydrase enzymes, which play a role in various physiological processes. While sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has several advantages for use in lab experiments, its relatively high cost may limit its widespread use. There are several future directions for research on sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate, including its potential use in the treatment of neurodegenerative diseases and the development of sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate analogs with improved potency and selectivity.
Synthesis Methods
Sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate can be synthesized by reacting 2-hydroxy-3-(4-morpholinyl)propylamine with chloromethyl methyl sulfonate in the presence of sodium hydroxide. The reaction yields sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate as a white crystalline powder with a purity of over 99%.
Scientific Research Applications
Sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has been studied for its potential therapeutic applications in various fields of research. It has been shown to have anti-inflammatory, anti-cancer, and neuroprotective properties. sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate has also been investigated for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and multiple sclerosis.
properties
IUPAC Name |
sodium;N-(2-hydroxy-3-morpholin-4-ylpropyl)-N-methylsulfamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H18N2O5S.Na/c1-9(16(12,13)14)6-8(11)7-10-2-4-15-5-3-10;/h8,11H,2-7H2,1H3,(H,12,13,14);/q;+1/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVAMYUGJVMCQGI-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(CN1CCOCC1)O)S(=O)(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N2NaO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>41.4 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID24809103 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
Sodium [2-hydroxy-3-(4-morpholinyl)propyl]methylsulfamate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-(4-{N-[(3-chloro-6-ethyl-1-benzothien-2-yl)carbonyl]ethanehydrazonoyl}phenyl)-2,2,2-trifluoroacetamide](/img/structure/B4963653.png)

![3,3'-[1,4-phenylenebis(oxy)]bis{1-[(4-methylphenyl)amino]-2-propanol}](/img/structure/B4963659.png)


![N-[1-(aminocarbonyl)-2-phenylvinyl]-3-bromobenzamide](/img/structure/B4963684.png)


![4-{[(4-ethylphenyl)sulfonyl]amino}phenyl 4-methylbenzoate](/img/structure/B4963701.png)
![4-(anilinomethyl)-4-azatricyclo[5.2.1.0~2,6~]decane-3,5-dione](/img/structure/B4963706.png)
![3-[1-(3-chloro-4-fluorobenzoyl)-3-piperidinyl]-N-(3-methoxybenzyl)propanamide](/img/structure/B4963723.png)
![2-[(4-methyl-5-{2-[(2-methylphenyl)amino]-2-oxoethyl}-4H-1,2,4-triazol-3-yl)thio]-N-(5-methyl-4-phenyl-1,3-thiazol-2-yl)acetamide](/img/structure/B4963734.png)
![N-phenyl-N'-[2-(2-pyridinylthio)ethyl]thiourea](/img/structure/B4963741.png)
![N-benzyl-2-[2-(1-methyl-4-piperidinylidene)hydrazino]-2-oxoacetamide](/img/structure/B4963756.png)